(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal
(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal
Alpha-D-mannose is d-Mannopyranose having alpha-configuration at the anomeric centre. It has a role as an epitope. It is an enantiomer of an alpha-L-mannose.
alpha-D-Mannose is a natural product found in Penicillium dierckxii, Prunus avium, and Penicillium charlesii with data available.
Hydroboracite is a mineral with formula of CaMg[B3O4(OH)3]2·3H2O. The IMA symbol is Hbo.
Alpha-D-Mannose is a metabolite found in or produced by Saccharomyces cerevisiae.
alpha-D-Mannose is a natural product found in Penicillium dierckxii, Prunus avium, and Penicillium charlesii with data available.
Hydroboracite is a mineral with formula of CaMg[B3O4(OH)3]2·3H2O. The IMA symbol is Hbo.
Alpha-D-Mannose is a metabolite found in or produced by Saccharomyces cerevisiae.
Brand Name:
Vulcanchem
CAS No.:
3458-28-4
VCID:
VC20783869
InChI:
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5+,6+/m1/s1
SMILES:
Molecular Formula:
C6H12O6
Molecular Weight:
180.16 g/mol
(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal
CAS No.: 3458-28-4
Cat. No.: VC20783869
Molecular Formula: C6H12O6
Molecular Weight: 180.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
Description | Alpha-D-mannose is d-Mannopyranose having alpha-configuration at the anomeric centre. It has a role as an epitope. It is an enantiomer of an alpha-L-mannose. alpha-D-Mannose is a natural product found in Penicillium dierckxii, Prunus avium, and Penicillium charlesii with data available. Hydroboracite is a mineral with formula of CaMg[B3O4(OH)3]2·3H2O. The IMA symbol is Hbo. Alpha-D-Mannose is a metabolite found in or produced by Saccharomyces cerevisiae. |
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CAS No. | 3458-28-4 |
Molecular Formula | C6H12O6 |
Molecular Weight | 180.16 g/mol |
IUPAC Name | (2S,3S,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
Standard InChI | InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5+,6+/m1/s1 |
Standard InChI Key | WQZGKKKJIJFFOK-PQMKYFCFSA-N |
Isomeric SMILES | C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O)O)O)O)O |
Canonical SMILES | C(C1C(C(C(C(O1)O)O)O)O)O |
Melting Point | 132 °C |
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